molecular formula C11H14Cl2N2 B11784915 4-(2,4-Dichlorophenyl)-1-methylpyrrolidin-3-amine

4-(2,4-Dichlorophenyl)-1-methylpyrrolidin-3-amine

Cat. No.: B11784915
M. Wt: 245.14 g/mol
InChI Key: DCULMEWANYUGGF-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-1-methylpyrrolidin-3-amine is an organic compound that features a pyrrolidine ring substituted with a 2,4-dichlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)-1-methylpyrrolidin-3-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with 1-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,4-Dichlorophenyl)-1-methylpyrrolidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl group.

    2,4-Dichlorobenzyl alcohol: An antiseptic with a similar dichlorophenyl group.

    4-(2,4-Dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile: A compound with similar structural features used in the synthesis of carbon quantum dots.

Uniqueness

4-(2,4-Dichlorophenyl)-1-methylpyrrolidin-3-amine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.14 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C11H14Cl2N2/c1-15-5-9(11(14)6-15)8-3-2-7(12)4-10(8)13/h2-4,9,11H,5-6,14H2,1H3

InChI Key

DCULMEWANYUGGF-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)N)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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